molecular formula C32H36Sn B14332943 Tetrakis[(2-methylphenyl)methyl]stannane CAS No. 108593-81-3

Tetrakis[(2-methylphenyl)methyl]stannane

Cat. No.: B14332943
CAS No.: 108593-81-3
M. Wt: 539.3 g/mol
InChI Key: HFCXMPWPMVZCQI-UHFFFAOYSA-N
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Description

Tetrakis[(2-methylphenyl)methyl]stannane is an organotin(IV) compound featuring four (2-methylphenyl)methyl groups bonded to a central tin atom. Organotin compounds are widely studied for their thermal stability, reactivity, and utility in constructing porous networks . The bulky aryl-methyl substituents in this compound likely enhance steric hindrance, influencing its solubility, crystallinity, and chemical behavior compared to simpler alkyl- or aryl-substituted stannanes.

Properties

CAS No.

108593-81-3

Molecular Formula

C32H36Sn

Molecular Weight

539.3 g/mol

IUPAC Name

tetrakis[(2-methylphenyl)methyl]stannane

InChI

InChI=1S/4C8H9.Sn/c4*1-7-5-3-4-6-8(7)2;/h4*3-6H,1H2,2H3;

InChI Key

HFCXMPWPMVZCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[Sn](CC2=CC=CC=C2C)(CC3=CC=CC=C3C)CC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis[(2-methylphenyl)methyl]stannane typically involves the reaction of tin tetrachloride with 2-methylphenylmethyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

SnCl4+4C6H4(CH3)CH2MgBrSn[C6H4(CH3)CH2]4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{MgBr} \rightarrow \text{Sn}[\text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2]_4 + 4 \text{MgBrCl} SnCl4​+4C6​H4​(CH3​)CH2​MgBr→Sn[C6​H4​(CH3​)CH2​]4​+4MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrakis[(2-methylphenyl)methyl]stannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions where the 2-methylphenylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: Tetrakis[(2-methylphenyl)methyl]stannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.

Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including this compound. These compounds are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of tetrakis[(2-methylphenyl)methyl]stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with a focus on its potential as a catalyst and its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Aryl-Substituted Stannanes
  • Tetrakis(4-ethynylphenyl)stannane (CMP Networks)
    • Molecular Formula : C₃₂H₂₀Sn
    • Key Properties :
  • Forms conjugated microporous polymers (CMPs) with BET surface areas ~450 m²/g.
  • Ethynyl groups enable cross-linking, creating defect-tolerant porous structures .

    • Applications : Gas storage, catalysis, and organic electronics due to tunable porosity.
  • Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane Molecular Formula: C₄₈F₃₆O₄Sn Key Properties:
  • High molecular weight (1,443.2 g/mol) and fluorination confer hydrophobicity and thermal stability.
  • Polar surface area: 36.9 Ų, with 12 rotatable bonds .

    • Applications : Specialty chemicals for electronics and high-performance coatings.
  • Tetrakis(4-phenoxyphenyl)stannane Molecular Formula: C₄₈H₃₆O₄Sn Key Properties:
  • Stable under standard conditions but incompatible with strong oxidizers (e.g., phosphorus oxides) .
    • Applications : Research in supramolecular chemistry and polymer additives.
Alkyl-Substituted Stannanes
  • Tetrakis(dimethylamino)stannane Molecular Formula: C₈H₂₄N₄Sn Key Properties:
  • High reactivity due to weak Sn–N bonds; used in chemical vapor deposition (CVD).
  • Lower thermal stability compared to aryl-substituted analogs .

    • Applications : Precursor for tin-containing thin films in semiconductors.
  • Tetrakis(1-methylethyl)stannane

    • Molecular Formula : C₁₆H₃₆Sn
    • Key Properties :
  • Enthalpy of vaporization (ΔvapH°): 64.9 ± 4.2 kJ/mol, indicating moderate volatility .
    • Applications : Intermediate in organic synthesis and catalysis.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Type Thermal Stability Reactivity Key Applications
Tetrakis[(2-methylphenyl)methyl]stannane ~595.3* Aryl-methyl High (inferred) Moderate Hypothetical: Polymers
Tetrakis(4-ethynylphenyl)stannane ~555.2 Ethynyl-aryl High Low (in networks) Porous materials
Tetrakis(dimethylamino)stannane 292.0 Dialkylamino Moderate High CVD precursors
Fluorinated aryl-stannane (C₄₈F₃₆O₄Sn) 1,443.2 Fluorinated aryl Very high Low Electronics

*Estimated based on molecular formula.

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